molecular formula C16H14ClNO4 B14331579 Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- CAS No. 103429-67-0

Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)-

Cat. No.: B14331579
CAS No.: 103429-67-0
M. Wt: 319.74 g/mol
InChI Key: QENJYKQKXKBZBL-UHFFFAOYSA-N
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Description

Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyloxy group and a chlorophenoxyphenyl group attached to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- typically involves the reaction of 4-chlorophenol with 4-phenoxyphenylamine to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenols.

Scientific Research Applications

Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(acetyloxy)-N-(4-phenoxyphenyl)-
  • Acetamide, N-(acetyloxy)-N-(4-(4-bromophenoxy)phenyl)-
  • Acetamide, N-(acetyloxy)-N-(4-(4-methylphenoxy)phenyl)-

Uniqueness

Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to similar compounds.

Properties

CAS No.

103429-67-0

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

[N-acetyl-4-(4-chlorophenoxy)anilino] acetate

InChI

InChI=1S/C16H14ClNO4/c1-11(19)18(22-12(2)20)14-5-9-16(10-6-14)21-15-7-3-13(17)4-8-15/h3-10H,1-2H3

InChI Key

QENJYKQKXKBZBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)OC(=O)C

Origin of Product

United States

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